GroEL/GroES Chaperonin Inhibition: ~4-Fold Potency Gain Over Unsubstituted Parent Quinolin-4-ol
In the E. coli GroEL/GroES-mediated refolding biochemical assay, 6-bromo-8-fluoroquinolin-4-ol exhibits an IC₅₀ of 62.5 µM against the bacterial chaperonin system, compared to an IC₅₀ of 250 µM for the unsubstituted parent compound quinolin-4-ol . This represents an approximately 4-fold gain in inhibitory potency conferred by the 6-bromo/8-fluoro dual-substitution pattern. In a separate assay format measuring GroEL/GroES-ATPase activity, the target compound showed IC₅₀ values of 100 µM and 250 µM, consistent with the potency range but highlighting assay-format sensitivity . The compound also inhibited the human HSP60/HSP10 ortholog with an IC₅₀ of 100 µM, indicating cross-species chaperonin engagement .
| Evidence Dimension | Inhibition of E. coli GroEL/GroES-mediated protein refolding |
|---|---|
| Target Compound Data | IC₅₀ = 6.25 × 10⁴ nM (62.5 µM) |
| Comparator Or Baseline | Quinolin-4-ol (parent, CAS 611-36-9): IC₅₀ = 2.50 × 10⁵ nM (250 µM) |
| Quantified Difference | ~4-fold greater inhibitory potency (250 µM / 62.5 µM = 4.0×) |
| Conditions | E. coli GroEL expressed in E. coli DH5α cells; GroES co-chaperonin; denatured MDH refolding readout; compound pre-incubation per Johnson et al. 2014 screening protocol |
Why This Matters
For research groups targeting the GroEL/ES chaperonin system as an antibacterial strategy, this 4-fold potency differentiation justifies selecting the 6-bromo-8-fluoro derivative over the unsubstituted parent as a more advanced starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50495817 / CHEMBL3116087. Affinity Data: IC₅₀ = 6.25E+4 nM and 1.00E+5 nM for E. coli GroEL/GroES; IC₅₀ = 1.00E+5 nM for human HSP60/HSP10. Curated from ChEMBL. https://www.bindingdb.org View Source
- [2] BindingDB. Fragment 18 (quinolin-4-ol). Affinity Data: IC₅₀ = 2.50E+5 nM for E. coli GroEL/GroES. https://www.bindingdb.org View Source
